(S)-2-Methyl-4-pentyneoic acid

Description

Historical Context and Significance of Chiral Alkynoic Acids in Contemporary Organic Synthesis

The study of chiral molecules is fundamental to modern organic chemistry, as the three-dimensional arrangement of atoms dictates a molecule's properties and biological interactions. libretexts.orghilarispublisher.com Chirality, or 'handedness', is a critical property in numerous biological systems; for instance, proteins are constructed almost exclusively from L-amino acids, and the molecules responsible for genetic information, DNA and RNA, are also chiral. hilarispublisher.comfrontiersin.org This biological specificity means that the different enantiomers (non-superimposable mirror-image isomers) of a chiral drug can have vastly different therapeutic effects, with one being beneficial while the other might be inactive or even harmful. hilarispublisher.comnih.gov

Historically, the demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drove the development of methods for asymmetric synthesis. mdpi.comnih.gov Chiral alkynoic acids, a class of compounds featuring both a carboxylic acid group and a carbon-carbon triple bond, have emerged as significant chiral building blocks. sigmaaldrich.com These molecules are prized intermediates in the synthesis of complex natural products and pharmaceuticals because their rigid alkyne framework and reactive carboxylic acid group can be manipulated to construct intricate molecular architectures with precise stereochemical control. mdpi.com

In contemporary synthesis, alkynoic acids are key substrates in a variety of powerful transformations. Gold-catalyzed cycloisomerization reactions, for example, can convert alkynoic acids into lactones, which are core structural motifs in many biologically active molecules. mdpi.com Furthermore, the development of stereoselective reactions involving alkynoic acids allows chemists to introduce specific chiral centers, a crucial step in building complex target molecules. researchgate.netacs.orgnih.gov The ability to synthesize and utilize specific enantiomers of compounds like alkynoic acids is a central theme in modern drug discovery and materials science. mdpi.commusechem.com

Molecular Structure and Stereochemical Features of (S)-2-Methyl-4-pentyneoic Acid

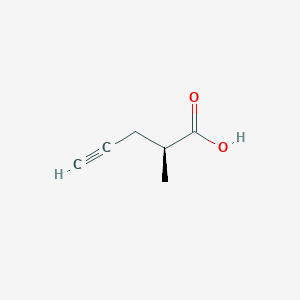

The molecular identity of this compound is defined by its unique combination of functional groups and its specific spatial arrangement. Its molecular formula is C₆H₈O₂, and its structure consists of a five-carbon chain with a carboxylic acid at one end (C1) and a terminal alkyne (a carbon-carbon triple bond) at the other (C4-C5). nih.gov

The key stereochemical feature is the chiral center located at the second carbon (C2), which is bonded to four different groups: a hydrogen atom, a methyl group (-CH₃), the carboxylic acid group (-COOH), and a propargyl group (-CH₂C≡CH). The designation "(S)" refers to the absolute configuration at this stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. This specific three-dimensional arrangement distinguishes it from its mirror image, (R)-2-Methyl-4-pentyneoic acid.

The presence of both a terminal alkyne and a carboxylic acid makes the molecule bifunctional. The alkyne can participate in a wide range of reactions, including catalytic hydrogenations, cycloadditions, and metal-catalyzed coupling reactions. mdpi.com The carboxylic acid group provides a handle for forming amides, esters, and other derivatives. This bifunctionality, combined with its defined stereochemistry, makes it a versatile synthon for advanced organic synthesis.

Computed Physicochemical Properties of 2-Methyl-4-pentyneoic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈O₂ | PubChem nih.gov |

| Molecular Weight | 112.13 g/mol | PubChem nih.gov |

| IUPAC Name | 2-methylpent-4-ynoic acid | PubChem nih.gov |

| InChI Key | MUIUIMCXQOKXTL-UHFFFAOYSA-N | PubChem nih.gov |

| SMILES | CC(CC#C)C(=O)O | PubChem nih.gov |

| Topological Polar Surface Area | 37.3 Ų | PubChem nih.gov |

| Complexity | 129 | PubChem nih.gov |

Rationale for Investigating this compound: Academic Research Drivers and Scope

The primary motivation for investigating this compound stems from its potential as a specialized chiral building block in asymmetric synthesis. The demand for enantiomerically pure starting materials is a significant driver in pharmaceutical research and development, where the goal is to create complex molecules with high efficacy and specificity. mdpi.com

The academic interest in this compound is driven by several factors:

Access to Novel Stereochemistry: As a chiral synthon, it provides a route to introduce a specific stereocenter into a larger molecule. The related compound, (R)-2-Methyl-4-pentenoic acid, has been used in the synthesis of the drug Sacubitril, demonstrating the value of such chiral acids as reagents for creating specific chiral centers in complex pharmaceuticals. wikipedia.org By analogy, the (S)-enantiomer of the alkynoic acid is a target for researchers looking to build different, but equally complex and potentially bioactive, molecules.

Participation in Cascade Reactions: The dual functionality of an alkyne and a carboxylic acid allows for the design of elegant cascade reactions. Modern catalytic methods, particularly those using gold or other transition metals, can initiate cyclizations or other transformations that build molecular complexity rapidly from simple starting materials like alkynoic acids. mdpi.com

Synthesis of Natural Products and Analogues: Many natural products contain chiral centers and heterocyclic ring systems. This compound is a logical precursor for the stereoselective synthesis of substituted lactones, amides, and other structures that mimic or are identical to the core of these natural products.

The scope of research involving this compound includes the development of efficient synthetic routes to obtain it in high enantiomeric purity and its subsequent use in the total synthesis of complex target molecules. Investigations would likely explore its reactivity in asymmetric catalytic processes, such as enantioselective hydrogenations, cycloisomerizations, and coupling reactions, to expand the toolbox available to synthetic organic chemists. frontiersin.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methylpent-4-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h1,5H,4H2,2H3,(H,7,8)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIUIMCXQOKXTL-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC#C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiopure S 2 Methyl 4 Pentyneoic Acid

Asymmetric Synthesis Approaches to (S)-2-Methyl-4-pentyneoic Acid

The synthesis of enantiomerically pure this compound necessitates the use of asymmetric strategies that can effectively control the stereochemistry at the C2 position. The primary approaches to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis. Each of these methodologies offers distinct advantages and challenges in the stereocontrolled construction of the target molecule.

Chiral Auxiliary-Mediated Stereoselective Syntheses

Chiral auxiliary-based asymmetric synthesis is a well-established and reliable strategy for the preparation of enantiomerically pure carboxylic acids. This method involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse. researchgate.netwikipedia.org

For the synthesis of this compound, a common approach would involve the acylation of a chiral auxiliary with a suitable precursor, followed by stereoselective α-methylation. Evans' oxazolidinones and Myers' pseudoephedrine amides are among the most successful and widely used chiral auxiliaries for the asymmetric α-alkylation of carboxylic acid derivatives. researchgate.net

The general procedure using an Evans oxazolidinone auxiliary involves the following steps:

Acylation: The chiral oxazolidinone is acylated with an appropriate acid chloride or anhydride (B1165640) to form an N-acyloxazolidinone.

Enolate Formation: The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), to form a stereochemically defined (Z)-enolate. The chiral auxiliary shields one face of the enolate.

Alkylation: The enolate is then reacted with a methylating agent (e.g., methyl iodide). The steric hindrance provided by the auxiliary directs the electrophile to the less hindered face of the enolate, leading to a highly diastereoselective alkylation.

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved, typically by hydrolysis, to afford the desired this compound in high enantiomeric purity. uwindsor.casantiago-lab.com

The stereochemical outcome is dependent on the specific stereoisomer of the chiral auxiliary used. For instance, different enantiomers of valine- or phenylalanine-derived oxazolidinones can be employed to access either the (R) or (S) enantiomer of the target acid. santiago-lab.com

| Chiral Auxiliary | Typical Application in α-Alkylation | Key Features |

| Evans' Oxazolidinones | Asymmetric methylation, ethylation, benzylation, etc., of carboxylic acid derivatives. | High diastereoselectivity, well-defined transition states, both enantiomers of the auxiliary are commercially available. |

| Myers' Pseudoephedrine Amides | Asymmetric alkylation of a wide range of carboxylic acids. | Forms a rigid lithium chelate that directs alkylation, auxiliary is readily available and inexpensive. |

| Chiral Oxazolines | Asymmetric synthesis of 2-methylalkanoic acids. acs.org | Can be derived from chiral amino alcohols, directs alkylation with high stereocontrol. |

| Samp/Ramp Hydrazones | Asymmetric α-alkylation of aldehydes and ketones. | Can be adapted for the synthesis of chiral carboxylic acids after oxidation. |

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product. Both metal-based and organic catalysts have been developed for a wide range of asymmetric transformations.

Metal-catalyzed reactions are powerful tools for the construction of chiral centers. For the synthesis of this compound, several metal-catalyzed strategies could be envisioned.

Asymmetric Alkynylation: This reaction involves the addition of a terminal alkyne to a carbonyl group to form a chiral propargylic alcohol. wikipedia.org While not a direct route to the target acid, the resulting alcohol could be further oxidized. A more direct conceptual approach would be an asymmetric conjugate addition of a methyl group to a suitable alkynoic acid derivative, though this is a challenging transformation.

Asymmetric Hydrogenation: A plausible route involves the asymmetric hydrogenation of a prochiral precursor such as 2-methyl-4-pentynoic acid or a related unsaturated derivative. Transition metal complexes with chiral ligands, particularly those based on rhodium, ruthenium, and iridium, are highly effective for the enantioselective hydrogenation of various unsaturated compounds. wikipedia.org For instance, the asymmetric hydrogenation of α-substituted acrylic acids has been successfully achieved with high enantioselectivity using nickel catalysts bearing chiral phosphine (B1218219) ligands. While this specific substrate is not an alkyne, the principles of creating a stereocenter at the α-position are relevant.

| Catalyst System | Transformation | Substrate Class |

| Ru-BINAP | Asymmetric Hydrogenation | α,β-Unsaturated carboxylic acids |

| Rh-DIPAMP | Asymmetric Hydrogenation | Enamides, leading to chiral amino acids |

| Ir-PHOX | Asymmetric Hydrogenation | Unfunctionalized olefins |

| Pd-Chiral Ligand | Asymmetric Carbonylation | Alkynes acs.org |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a third pillar of asymmetric catalysis alongside metal catalysis and biocatalysis. For the synthesis of this compound, organocatalytic approaches could involve the α-functionalization of a suitable precursor.

For example, the enantioselective α-alkylation of aldehydes and ketones using chiral amines (e.g., proline and its derivatives) via enamine catalysis is a well-developed field. While direct α-methylation of an alkynoic acid derivative using these methods is not straightforward, related strategies could be adapted. For instance, an organocatalytic Michael addition of a nucleophile to a derivative of 2-methyl-2,4-pentadienoic acid, followed by selective reduction of one double bond, could be a potential route. More directly, the development of organocatalysts for the asymmetric α-methylation of carboxylic acid precursors remains an active area of research.

In metal-catalyzed asymmetric reactions, the design and synthesis of chiral ligands are of paramount importance for achieving high levels of stereocontrol. The ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

The electronic and steric properties of the ligand can be fine-tuned to optimize both the reactivity and the enantioselectivity of the catalyst. For instance, in asymmetric hydrogenation, bidentate phosphine ligands such as BINAP and DIPAMP have been instrumental in achieving high enantiomeric excesses for a wide range of substrates. The bite angle of these ligands, along with the steric bulk and electronic nature of the substituents on the phosphorus atoms, plays a crucial role in determining the efficacy of the catalyst. The development of new ligand scaffolds continues to be a major focus in the field of asymmetric catalysis, enabling the synthesis of increasingly complex chiral molecules with high precision.

Enantioselective Biocatalytic Synthesis of this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility. researchgate.netnih.gov For the synthesis of this compound, enzymatic approaches are highly promising.

A particularly relevant methodology is the asymmetric alkylation of α-keto acids catalyzed by engineered enzymes. Recent research has demonstrated a dual biocatalytic platform for the efficient asymmetric alkylation of α-keto acids. nih.gov This system utilizes an engineered S-adenosylmethionine (SAM)-dependent carbon methyltransferase (CMT) for the stereoselective delivery of an alkyl group to an α-keto acid substrate. A second enzyme, a halogen methyltransferase (HMT), is employed to regenerate the SAM cofactor.

This platform has been successfully applied to the enantioselective methylation, ethylation, allylation, and importantly, propargylation of a variety of α-keto acids with excellent enantioselectivity and high turnover numbers. nih.gov The synthesis of this compound could be envisioned starting from the corresponding α-keto acid, 2-oxo-4-pentyneoic acid, followed by enzymatic methylation.

| Substrate (α-Keto Acid) | Alkylating Agent | Product (α-Alkylated Carboxylic Acid) | Total Turnover Number (TTN) | Enantiomeric Ratio (e.r.) |

| 2-Oxo-4-phenylbutanoic acid | Methyl iodide | (S)-2-Methyl-4-phenylbutanoic acid | up to 4,600 | >99:1 |

| 2-Oxo-4-phenylbutanoic acid | Ethyl iodide | (S)-2-Ethyl-4-phenylbutanoic acid | - | 98:2 |

| 2-Oxo-4-phenylbutanoic acid | Allyl bromide | (S)-2-Allyl-4-phenylbutanoic acid | - | >99:1 |

| 2-Oxo-4-phenylbutanoic acid | Propargyl bromide | (S)-2-Propargyl-4-phenylbutanoic acid | - | 98:2 |

Data adapted from a study on a biocatalytic platform for asymmetric alkylation of α-keto acids, demonstrating the potential for synthesizing structurally related chiral acids. nih.gov

This biocatalytic approach represents a cutting-edge strategy for the synthesis of chiral α-alkylated carboxylic acids and holds significant potential for the efficient and sustainable production of enantiopure this compound.

Enzyme Discovery, Screening, and Directed Evolution for Stereoselectivity

Biocatalysis offers a powerful route to chiral molecules due to the inherent stereoselectivity of enzymes. pharmasalmanac.comnih.gov The synthesis of this compound can be approached through the enantioselective transformation of a prochiral substrate or the resolution of a racemic mixture, with enzymes like lipases and esterases being prime candidates.

Enzyme Discovery and Screening: The initial step involves identifying suitable biocatalysts. This is often achieved by screening existing enzyme libraries against the target substrate, such as a racemic ester of 2-methyl-4-pentyneoic acid. Metagenomic libraries, which contain genetic material from uncultured microorganisms, provide a vast and diverse source for discovering novel enzymes with desired activities. nih.gov High-throughput screening methods, often using colorimetric or fluorometric assays, allow for the rapid evaluation of thousands of enzyme variants to identify those exhibiting high activity and enantioselectivity for the target transformation.

Directed Evolution for Enhanced Stereoselectivity: Once a promising enzyme is identified, its natural properties may not be optimal for industrial applications. Directed evolution is a potent protein engineering technique that mimics natural selection in the laboratory to enhance desired enzymatic traits like stereoselectivity, activity, and stability. rug.nl The process involves iterative cycles of gene mutagenesis to create a library of enzyme variants, followed by screening for the desired improvement.

For instance, a lipase (B570770) from Pseudomonas aeruginosa (PAL) was subjected to directed evolution to improve its enantioselectivity in the hydrolysis of a model substrate, 2-methyldecanoic acid p-nitrophenyl ester, which is structurally similar to esters of 2-methyl-4-pentyneoic acid. rug.nl Through successive rounds of random mutagenesis and saturation mutagenesis, variants with significantly increased enantioselectivity were generated. This approach could be directly applied to develop a highly selective biocatalyst for this compound synthesis. The mutations often target amino acid residues lining the enzyme's active site or substrate-binding tunnel, subtly altering the geometry to better accommodate one enantiomer over the other.

| Parent Enzyme | Substrate | Mutations | Fold Increase in Enantioselectivity (E-value) | Reference |

|---|---|---|---|---|

| Pseudomonas aeruginosa Lipase (PAL) | 2-Methyldecanoic acid p-nitrophenyl ester | Five amino acid substitutions | ~23-fold (from E=1.1 to E=25.8) | rug.nl |

| Candida antarctica Lipase B (CAL-B) | cis-(±)-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate | I189K | Maintained high enantioselectivity while increasing activity 286-fold | rsc.org |

| Candida antarctica Lipase B (CAL-B) | (R,S)-1,4-Benzodioxane-2-carboxylic acid methyl ester | A225F/T103A | Significant increase from wild-type (E value reaching 278) | rsc.org |

Bioreactor Systems and Process Optimization for Production

Scaling up an enzymatic synthesis from the laboratory to an industrial scale requires the design of efficient bioreactor systems and rigorous process optimization. omicsonline.org For the production of this compound via enzymatic kinetic resolution, a continuous-flow packed-bed reactor containing an immobilized enzyme is often the preferred configuration.

Bioreactor Design: Immobilization of the selected enzyme (e.g., an evolved lipase) onto a solid support is a critical step. omicsonline.org Supports such as porous polymer beads, ceramics, or magnetic nanoparticles can be used. nih.gov Immobilization enhances enzyme stability, prevents contamination of the product with the enzyme, and, most importantly, allows for easy recovery and reuse of the biocatalyst, which is crucial for process economics. mdpi.com A packed-bed reactor design ensures high enzyme loading and efficient contact between the substrate stream and the immobilized biocatalyst.

Process Optimization: To maximize productivity and efficiency, several operational parameters must be optimized. dtu.dk This is often done using automated microreactor systems that can rapidly screen multiple conditions. frontiersin.org Key parameters include:

Temperature: Affects both enzyme activity and stability. The optimal temperature is a trade-off between reaction rate and enzyme deactivation over time.

pH: Crucial for maintaining the enzyme's native conformation and catalytic activity.

Substrate Concentration: Higher concentrations can increase throughput but may also lead to substrate inhibition.

Flow Rate: Determines the residence time of the substrate in the reactor, which must be tuned to achieve the desired conversion (typically ~50% for kinetic resolution).

Solvent System: The choice of organic solvent can dramatically impact enzyme activity and selectivity.

Computational Fluid Dynamics (CFD) can be employed to model mass transfer and fluid dynamics within the reactor, helping to identify and overcome potential limitations and ensure uniform reaction conditions, which is essential for consistent product quality. dtu.dk

| Parameter | Typical Range | Key Considerations |

|---|---|---|

| Temperature | 30 - 60 °C | Balance between reaction rate and enzyme stability. |

| pH | 6.0 - 8.0 | Maintain optimal enzyme activity; crucial for hydrolysis reactions. |

| Solvent | Hexane (B92381), Toluene, MTBE | Affects enzyme enantioselectivity and substrate/product solubility. |

| Enzyme Loading | 5 - 20% (w/w) | Impacts reaction rate and overall process cost. |

| Flow Rate / Residence Time | Variable | Adjusted to achieve ~50% conversion for optimal yield and ee. |

| Water Activity (aw) | 0.2 - 0.9 | Critical for lipase activity in organic media; can be controlled by salt hydrates. |

Chiral Pool Derivation Strategies Utilizing Readily Available Precursors

The chiral pool comprises readily available, enantiomerically pure natural products like amino acids, sugars, and terpenes, which serve as economical starting materials for asymmetric synthesis. wikipedia.orgmdpi.com This strategy leverages the pre-existing stereocenters of the natural product, which are incorporated into the final target molecule.

For the synthesis of this compound, the proteinogenic amino acid L-Alanine is an ideal starting material from the chiral pool. ankara.edu.tr L-Alanine possesses the required (S)-stereochemistry at the α-carbon, which will become the C2 position of the target acid. A plausible synthetic route would involve the transformation of the amino and carboxylic acid functionalities of L-Alanine to build the desired carbon skeleton while preserving the stereocenter.

A representative, chemically sound synthetic pathway is as follows:

Protection: The amino and carboxyl groups of L-Alanine are first protected, for example, as an N-Boc derivative and a methyl ester, respectively.

Reduction: The protected carboxylic acid is selectively reduced to a primary alcohol, yielding N-Boc-(S)-alaninol.

Activation: The resulting hydroxyl group is converted into a good leaving group, such as a tosylate or a mesylate.

Chain Elongation: The activated alcohol undergoes nucleophilic substitution with a suitable C2-synthon, such as the anion of propargyl malonate, followed by decarboxylation. A more direct route could involve displacement with a propargyl cuprate (B13416276) reagent.

Deprotection and Oxidation: Finally, removal of the N-Boc protecting group and oxidation of the resulting amine or, alternatively, direct oxidation of an intermediate aldehyde would yield the target this compound.

This chiral pool approach is highly efficient as it avoids the need for a resolution step or an asymmetric catalyst, directly yielding the desired enantiomer from a cheap and abundant natural source. nih.gov

Kinetic Resolution and Dynamic Kinetic Resolution Approaches for Enantiomeric Enrichment

When a chiral compound is synthesized from achiral precursors without a stereoselective method, a racemic mixture (a 50:50 mixture of both enantiomers) is obtained. Kinetic Resolution (KR) is a widely used technique to separate these enantiomers by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org In an ideal KR, one enantiomer reacts quickly to form a new product, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. The major drawback is that the maximum theoretical yield for a single enantiomer is 50%.

Dynamic Kinetic Resolution (DKR) overcomes this 50% yield limitation. wikipedia.orgchemeurope.com In a DKR process, the kinetic resolution is coupled with an in situ racemization of the starting material. As the faster-reacting enantiomer is consumed, the slower-reacting enantiomer is continuously converted back into the racemic mixture, allowing, in theory, for the complete conversion of the racemate into a single, enantiopure product. chemeurope.com

Enzymatic Kinetic Resolution Methodologies

Enzymes, particularly lipases, are exceptionally well-suited for the kinetic resolution of chiral carboxylic acids and their esters due to their high enantioselectivity and operational stability in organic solvents. units.it The most common approach for this compound would be the resolution of its racemic methyl or ethyl ester.

The reaction can be conducted in two ways:

Enantioselective Hydrolysis: The racemic ester is treated with a lipase in a buffered aqueous solution or a biphasic system. The enzyme selectively hydrolyzes one ester enantiomer (e.g., the R-ester) to the corresponding carboxylic acid, leaving the desired unreacted ester (the S-ester) in high enantiomeric purity.

Enantioselective Transesterification: The racemic acid is reacted with an alcohol in a non-polar organic solvent, using a lipase as the catalyst. The enzyme selectively converts one acid enantiomer (e.g., the R-acid) into an ester, leaving the desired (S)-acid unreacted and enantiomerically enriched.

Candida antarctica Lipase B (CAL-B) is one of the most robust and widely used biocatalysts for these transformations, often demonstrating high enantioselectivity (E-values > 200) for a broad range of substrates. mdpi.com

| Enzyme | Substrate | Reaction Type | Solvent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Racemic Ibuprofen | Esterification | Isooctane | (S)-Ibuprofen | >99% | chemrxiv.org |

| Pseudomonas cepacia Lipase | Racemic 2-phenylpropionic acid ethyl ester | Hydrolysis | Toluene/Buffer | (S)-2-phenylpropionic acid | 96% | nih.gov |

| Candida rugosa Lipase | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Transesterification | Toluene | (R)-acetate ester | >99% | mdpi.com |

| Metagenome-derived Esterase | Racemic 3-phenylbutyric acid ethyl ester | Hydrolysis | Buffer | (S)-3-phenylbutyric acid | >99% | nih.gov |

Chemical Kinetic Resolution Techniques

While enzymatic methods are prevalent, chemical kinetic resolution offers a powerful alternative. These methods typically involve the use of a chiral catalyst or reagent that differentiates between the two enantiomers of the racemic starting material. princeton.edu For racemic 2-methyl-4-pentyneoic acid, a common strategy is enantioselective acylation or esterification catalyzed by a chiral organocatalyst.

For example, a chiral amine or a phosphine-based catalyst can be used to activate a carboxylic acid derivative (like an anhydride or acyl chloride) or the acid itself. This chiral activated species then reacts preferentially with one enantiomer of a racemic alcohol. Conversely, a racemic acid can be resolved by reaction with a non-racemic chiral alcohol in the presence of an activating agent. Another powerful method involves the halolactonization of unsaturated carboxylic acids using a chiral catalyst, which could be applicable to a derivative of the target molecule. nii.ac.jp While often highly effective, chemical methods may require precious metal catalysts or complex, multi-component catalytic systems, and reaction conditions can be harsher than those used in biocatalysis.

Chemical Transformations and Reaction Mechanisms of S 2 Methyl 4 Pentyneoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid moiety is a cornerstone of the molecule's reactivity, participating in classic transformations such as derivatization, reduction, and decarboxylation under specific conditions.

Derivatization via Esterification, Amidation, and Acid Chloride Formation

The carboxyl group of (S)-2-Methyl-4-pentyneoic acid can be readily converted into several important derivatives, including esters, amides, and acid chlorides. These transformations are fundamental in synthetic chemistry for installing protecting groups or activating the carboxyl group for further reactions.

Esterification: In the presence of an alcohol and a catalytic amount of strong acid (such as sulfuric acid or p-toluenesulfonic acid), this compound undergoes esterification to yield the corresponding ester. This reaction is a reversible equilibrium-driven process, often requiring the removal of water to drive it to completion.

Amidation: Amides are typically synthesized by reacting the carboxylic acid with an amine. Due to the low reactivity of carboxylic acids with amines at room temperature, the reaction often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. chemguide.co.uk A more common and efficient laboratory method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC). Alternatively, the carboxylic acid can be converted to a more reactive derivative, like an acid chloride, before reaction with an amine. britannica.com

Acid Chloride Formation: The conversion to an acyl chloride, a highly reactive carboxylic acid derivative, is a key step for many subsequent transformations, including efficient amide and ester formation. youtube.com This is typically achieved by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). study.com

| Derivative | General Reagent | Product Type | General Reaction Scheme |

|---|---|---|---|

| Ester | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | (S)-Alkyl 2-methyl-4-pentynoate | R-COOH + R'-OH ⇌ R-COOR' + H₂O |

| Amide | Amine (R'R''NH), Coupling Agent (e.g., DCC) or Heat | (S)-N-substituted 2-methyl-4-pentynamide | R-COOH + R'R''NH → R-CONR'R'' + H₂O |

| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | (S)-2-Methyl-4-pentynoyl chloride | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl |

Reduction Chemistry of the Carboxyl Group

Carboxylic acids are generally resistant to reduction but can be converted to primary alcohols using powerful reducing agents. britannica.com For this compound, this transformation yields (S)-2-methylpent-4-yn-1-ol.

The most common and effective reagent for this reduction is Lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide salt. chemguide.co.uk Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org The reduction proceeds through an aldehyde intermediate, which is immediately reduced further to the primary alcohol; this aldehyde cannot be isolated as it is more reactive than the starting carboxylic acid. libretexts.orglibretexts.org

The probable mechanism involves the deprotonation of the carboxylic acid by the hydride, followed by nucleophilic attack of another hydride ion on the carboxylate carbon. This forms a tetrahedral intermediate which then eliminates an oxygen-aluminum species to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of the hydride reagent to form the primary alcohol. libretexts.org

Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne group is a highly versatile functional handle, participating in a variety of addition and cycloaddition reactions. Its reactivity allows for carbon-skeleton elaboration and the introduction of new functional groups or heterocyclic rings.

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrometallation) and Regioselectivity

Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond. The regioselectivity of these additions is a key consideration.

Hydroboration-Oxidation: The hydroboration of terminal alkynes, such as the one in this compound, followed by oxidative workup provides a powerful method for the anti-Markovnikov hydration of the triple bond. The reaction typically employs borane (B79455) (BH₃) or a substituted borane like 9-borabicyclononane (B1260311) (9-BBN). The boron atom adds to the terminal, less sterically hindered carbon of the alkyne. Subsequent oxidation of the intermediate vinylborane (B8500763) with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding an enol. This enol rapidly tautomerizes to the corresponding aldehyde. This sequence thus converts the terminal alkyne of this compound into an aldehyde functionality, yielding (S)-5-oxo-2-methylpentanoic acid.

| Reaction | Reagents | Regioselectivity | Initial Product | Final Product |

|---|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃ or 9-BBN 2. H₂O₂, NaOH | Anti-Markovnikov | Enol | Aldehyde |

Cycloaddition Reactions, Including Click Chemistry (CuAAC) with Mechanistic Studies

The terminal alkyne of this compound is an ideal substrate for cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The CuAAC reaction is the premier example of "click chemistry," a class of reactions known for their high yields, simplicity, and tolerance of a wide range of functional groups. organic-chemistry.org This reaction joins the terminal alkyne with an organic azide (B81097) (R-N₃) to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgalfa-chemistry.com This transformation is highly reliable and has found widespread use in drug discovery, materials science, and bioconjugation. thieme.de

Mechanism: The generally accepted mechanism for the CuAAC reaction begins with the formation of a copper(I) acetylide intermediate from the terminal alkyne. This copper acetylide then reacts with the azide, and through a series of steps involving a six-membered copper-containing intermediate, the 1,4-disubstituted triazole product is formed, regenerating the copper(I) catalyst. researchgate.net The use of a copper(I) catalyst is crucial; the uncatalyzed thermal Huisgen cycloaddition is much slower and produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwikipedia.org The copper-catalyzed version accelerates the reaction by a factor of 10⁷ to 10⁸ and provides excellent regiocontrol. organic-chemistry.orgalfa-chemistry.com

Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki) for Carbon-Carbon Bond Formation

This compound possesses a terminal alkyne, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing C(sp)-C(sp²) and C(sp)-C(sp) bonds, enabling the synthesis of complex molecular frameworks.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.orgorganic-chemistry.org For this compound, this reaction allows for the direct attachment of aryl or vinyl substituents to the alkyne terminus. The reaction is typically catalyzed by a palladium(0) complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net Given the presence of the acidic carboxylic group, it may be necessary to protect it as an ester to prevent side reactions with the base used in the coupling. Alternatively, specific conditions can be chosen to favor a decarboxylative coupling, where the carboxylic acid itself is eliminated. researchgate.net

Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. While the parent structure of this compound is not a standard substrate for this reaction, it can be modified to participate. For instance, the alkyne can be selectively reduced to a terminal alkene, which can then undergo a Heck reaction with an aryl or vinyl halide.

Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. The terminal alkyne of this compound can be converted into a vinylborane intermediate through a hydroboration reaction. masterorganicchemistry.comlibretexts.org This hydroboration can be highly regioselective and stereoselective, typically yielding the (E)-vinylborane upon reaction with catecholborane or pinacolborane (HBPin). acs.orgresearchgate.net The resulting vinylborane can then be coupled with various aryl or vinyl halides under standard Suzuki conditions (a palladium catalyst and a base) to yield conjugated enynes, preserving the original stereocenter. masterorganicchemistry.comacs.org

| Reaction | Coupling Partner | Typical Catalyst/Reagents | Product Type |

|---|---|---|---|

| Sonogashira | Aryl/Vinyl Halide (R-X) | Pd(PPh₃)₄, CuI, Amine Base | Aryl/Vinyl-substituted Alkyne |

| Heck | Aryl/Vinyl Halide (R-X) | Pd(OAc)₂, PPh₃, Base | Substituted Alkene (requires prior alkyne reduction) |

| Suzuki | Aryl/Vinyl Halide (R-X) | 1. HBpin or Catecholborane 2. Pd(PPh₃)₄, Base | (E)-Vinyl-substituted Alkene |

Reactions at the Stereogenic Center and Neighboring Functionalities

The chiral center at the α-position to the carboxyl group is a key feature of this compound, and its behavior during chemical transformations is of paramount importance.

Stereochemical Integrity and Epimerization Studies

The stereochemical integrity of the α-carbon is generally robust under neutral or acidic conditions. However, it is susceptible to epimerization (loss of stereochemical purity) under basic conditions. The mechanism involves the abstraction of the acidic α-proton by a base to form a planar, achiral enolate intermediate. libretexts.org Subsequent reprotonation of this enolate can occur from either face, leading to a mixture of (S) and (R) enantiomers. libretexts.org

Factors that can induce epimerization include:

Strong Bases: The use of strong bases like lithium diisopropylamide (LDA) or alkoxides can facilitate enolate formation.

Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for proton abstraction and increase the rate of epimerization.

Ester Hydrolysis: Base-catalyzed hydrolysis of an ester derivative of the carboxylic acid can sometimes lead to epimerization at the adjacent chiral center. organic-chemistry.org

Careful selection of reaction conditions, such as using milder bases, non-protic solvents, and low temperatures, is crucial to preserve the enantiopurity of the molecule during transformations.

α-Functionalization and Stereocontrol in New Chiral Centers

The α-carbon of this compound can be further functionalized to introduce new substituents and potentially new chiral centers. rsc.orgresearchgate.net Such reactions typically proceed through the formation of an enolate. When the enolate of a chiral substrate reacts with an electrophile, the existing stereocenter can influence the direction of attack, leading to a diastereoselective outcome.

For example, the lithium enolate of an ester derivative of this compound can react with an alkyl halide (alkylation) or a carbonyl compound (aldol reaction). The incoming electrophile will preferentially approach from the less sterically hindered face of the enolate, which is dictated by the conformation of the existing methyl group at the α-position. This substrate-controlled diastereoselectivity is a powerful tool for constructing molecules with multiple, well-defined stereocenters. nih.gov The development of chiral auxiliaries or chiral catalysts can further enhance this stereocontrol. acs.orgmdpi.com

Multicomponent Reactions Incorporating this compound as a Chiral Synthon

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. This compound is an excellent candidate for use as the chiral carboxylic acid component in isocyanide-based MCRs like the Passerini and Ugi reactions. mdpi.com

Passerini Reaction: This three-component reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov By using this compound, its chiral structure is incorporated into the final product, which bears a new stereocenter whose configuration may be influenced by the chiral acid.

Ugi Reaction: The Ugi reaction is a four-component reaction between a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, yielding a bis-amide. wikipedia.orgnih.govillinois.edu When this compound is used as the acid component, it acts as a chiral synthon, transferring its stereochemical information to the resulting peptidomimetic scaffold. While chiral carboxylic acids often provide low diastereoselectivity in Ugi reactions, their use is fundamental for building molecular diversity from a chiral pool. nih.gov

Kinetic and Thermodynamic Investigations of Key Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are highly specific and not broadly published. However, general principles governing its key transformations can be discussed.

Kinetics: The rates of the palladium-catalyzed cross-coupling reactions are influenced by several factors, including the nature of the catalyst, the choice of ligands, the solvent, the base, and the temperature. semanticscholar.orgresearchgate.netsemanticscholar.org For instance, in Sonogashira couplings, the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step. researchgate.net The reaction rate can be accelerated by using more reactive halides (I > Br > Cl) and electron-rich phosphine (B1218219) ligands on the palladium center.

Thermodynamics: From a thermodynamic standpoint, the protection of the terminal alkyne with a silyl (B83357) group is a reversible process, with the equilibrium position depending on the reagents and conditions. The isomerization of terminal alkynes to more stable internal alkynes is thermodynamically favorable but often requires harsh basic conditions to overcome the kinetic barrier. researchgate.net In diastereoselective α-functionalization reactions, the product distribution is determined by the difference in the free energies of the diastereomeric transition states. The thermodynamically more stable product is the one formed through the lower energy transition state, which is often achieved by minimizing steric interactions.

Applications of S 2 Methyl 4 Pentyneoic Acid As a Chiral Building Block in Complex Organic Synthesis

Total Synthesis of Enantiopure Natural Products and Bioactive Molecules

The quest for the efficient and stereocontrolled synthesis of natural products and other bioactive molecules is a primary driver of innovation in organic chemistry. Chiral building blocks containing versatile functional groups are essential tools in this endeavor. The presence of both a defined stereocenter and a reactive alkyne handle in a single molecule offers a powerful combination for synthetic strategy.

Many natural products feature alkyne moieties as key structural elements, often contributing to their biological activity. researchgate.netnih.gov The synthesis of these molecules in an enantiomerically pure form frequently relies on the incorporation of chiral fragments that already contain the alkyne group. The terminal alkyne is particularly useful as it can be elaborated late in a synthetic sequence through powerful cross-coupling reactions.

For instance, the Cadiot–Chodkiewicz reaction, which couples a terminal alkyne with a 1-haloalkyne, is a classic method for constructing the di-yne linkages found in numerous natural products. academie-sciences.fr A building block like (S)-2-Methyl-4-pentyneoic acid could serve as a precursor to one of the coupling partners, embedding its chiral center into the final complex structure. Modern synthetic approaches often employ transition-metal-catalyzed methods, such as the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, to construct complex polycyclic frameworks stereoselectively. mdpi.com Chiral alkynyl building blocks are central to the success of these intramolecular strategies, allowing for the construction of fused ring systems with high diastereoselectivity. mdpi.comfrontiersin.org

Table 1: Representative Strategies for Incorporating Chiral Alkyne Fragments in Natural Product Synthesis This table illustrates general methods where a building block like this compound could be applied.

| Synthetic Strategy | Reaction Type | Function of Alkyne | Example Application Area |

|---|---|---|---|

| Pauson-Khand Reaction | [2+2+1] Cycloaddition | Formation of cyclopentenone ring | Synthesis of angular triquinanes mdpi.com |

| Cadiot–Chodkiewicz Coupling | Cross-Coupling | Formation of di-yne linkage | Synthesis of polyyne natural products academie-sciences.fr |

| Asymmetric Alkynylation | Nucleophilic Addition | Introduction of chiral propargyl alcohol moiety | Synthesis of acetylenic alcohols academie-sciences.fr |

Polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) are large enzymatic assembly lines that produce a vast array of structurally complex and biologically active natural products. uzh.chresearchgate.net A powerful modern strategy for creating novel bioactive compounds involves engineering these pathways to accept unnatural starter or extender units.

A terminal alkyne serves as an ideal "clickable" tag for such applications. nih.govnih.gov By incorporating a building block with a terminal alkyne, the resulting polyketide or non-ribosomal peptide can be easily modified, labeled, or isolated using bioorthogonal chemistry. nih.govnih.gov For example, research has shown that PKS machinery can incorporate 5-hexynoyl-ACP as a starter unit during the biosynthesis of jamaicamide, installing a terminal alkyne into the final product. nih.gov Similarly, NRPS adenylation domains have been engineered to recognize and activate non-natural amino acids containing alkyne groups, allowing for their site-specific incorporation into peptides. nih.gov this compound represents a potential unnatural starter unit that could be fed to engineered PKS systems to generate novel, chiral, alkyne-tagged polyketides.

The synthesis of modern drugs and agrochemicals often requires the construction of molecules with multiple stereocenters. The use of enantiopure building blocks is a highly effective strategy for achieving this with high stereochemical control. nih.govnih.gov Chiral molecules containing an alkyne are valuable intermediates because the alkyne can be transformed into a variety of other functional groups with high stereochemical fidelity. For example, stereoselective reduction of an alkyne can lead to either a cis- or trans-alkene, while hydration can produce a ketone.

Asymmetric alkynylation of carbonyl compounds is a key method for producing chiral propargylic alcohols, which are versatile intermediates in pharmaceutical synthesis. uva.es A building block like this compound could be used in syntheses where the chiral α-methyl acid moiety is a required structural feature, and the terminal alkyne is used for subsequent elaboration of the molecular skeleton.

Development of Chiral Auxiliaries and Ligands Derived from this compound for Asymmetric Catalysis

Asymmetric catalysis relies on the use of a chiral catalyst to control the stereochemical outcome of a reaction. The design and synthesis of effective chiral ligands and auxiliaries are central to this field.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereoselectivity of a subsequent reaction, after which it is removed. wikipedia.orgresearchgate.net this compound could be readily converted into a chiral auxiliary, for example, by forming an amide with a prochiral enolate precursor. The defined stereocenter at the α-position would then direct reactions such as alkylation or aldol (B89426) addition before being cleaved and recovered. The development of new and effective chiral auxiliaries remains an active area of research. sfu.canih.gov

Chiral ligands coordinate to a metal center to create a chiral catalytic environment. nih.govscispace.comresearchgate.net The structural backbone of this compound provides a scaffold upon which a ligand could be built. The carboxylic acid can be converted to an amide, ester, or other functional group to serve as a coordination site, while the terminal alkyne can be functionalized, for example, by attaching a phosphine (B1218219) group via hydrophosphination, to create a bidentate P,O-type ligand. The conformational rigidity and defined stereochemistry of the building block are critical for transmitting chiral information during catalysis. The design of novel chiral ligands is a key strategy for discovering new asymmetric transformations. rsc.orgmdpi.com

Table 2: Potential Roles in Asymmetric Catalysis

| Application | Mode of Action | Key Structural Features Used |

|---|---|---|

| Chiral Auxiliary | Covalently bonded to substrate to direct a stereoselective reaction. wikipedia.org | Stereocenter at α-position; Carboxylic acid for attachment. |

Construction of Stereodefined Macrocycles and Heterocyclic Scaffolds

Macrocycles and heterocyclic compounds form the structural core of countless natural products and pharmaceuticals. Their synthesis with control over stereochemistry is a significant challenge in organic chemistry.

The construction of stereodefined macrocycles often relies on building blocks that possess both chirality and multiple reactive functional groups for cyclization. beilstein-journals.org The terminal alkyne in this compound is an excellent functional group for macrocyclization strategies. For example, it can undergo intramolecular Sonogashira coupling or Glaser-Hay coupling to form a larger ring. Alternatively, it can participate in an intramolecular azide-alkyne cycloaddition to form a triazole-containing macrocycle, a strategy widely used in medicinal chemistry.

Heterocyclic scaffolds are ubiquitous in bioactive molecules. Terminal alkynes are exceptionally versatile precursors for synthesizing a wide range of N-, O-, and S-containing heterocycles through annulation and cycloaddition reactions. rsc.orgrsc.org Chiral aminoalkynes, for example, can undergo metal-catalyzed cascade reactions with carbonyl compounds to produce complex polyfunctionalized nitrogen heterocycles. mdpi.comresearchgate.net By converting the carboxylic acid of this compound to an amine or alcohol, it becomes a precursor for the stereoselective synthesis of substituted piperidines, pyrrolidines, and other important heterocyclic frameworks.

Applications in Materials Science Research

The unique properties of chiral molecules and alkynes are increasingly being exploited in materials science. Chirality can induce unique organizational properties in liquid crystals and polymers and can lead to materials with specific chiroptical properties, such as circularly polarized luminescence. beilstein-journals.org

Alkynes are widely used in materials science for several reasons. The terminal alkyne is a key functional group for "clicking" molecules onto surfaces or into polymer scaffolds. The rigidity of the C-C triple bond can be used to create well-defined molecular architectures. Furthermore, alkynes are precursors to conductive polymers and other carbon-rich materials. A building block like this compound could be used to introduce both chirality and a reactive alkyne handle into advanced materials, enabling the development of chiral sensors, enantioselective separation media, or polymers with unique helical structures.

Synthesis of Chiral Polymers and Oligomers with Defined Stereochemistry

The incorporation of chiral monomers into a polymer backbone is a fundamental strategy for creating macromolecules with specific chiroptical properties and the ability to perform enantioselective functions. The vinyl group in this compound makes it a suitable candidate for polymerization, where the stereocenter can influence the tacticity and helical conformation of the resulting polymer chain.

Stereocontrolled Polymerization:

The synthesis of optically active polymers can be achieved through the polymerization of chiral monomers. cmu.edu In the case of this compound, its vinyl group can undergo polymerization through various methods, such as free-radical or controlled radical polymerization techniques. The presence of the chiral center adjacent to the polymerizable group can direct the stereochemistry of the main chain, potentially leading to isotactic or syndiotactic polymers with a high degree of stereoregularity.

Furthermore, the polymerization of chiral vinyl monomers can lead to the formation of helical polymers with a preferred screw-sense. researchgate.netnih.gov This phenomenon, known as helix-sense-selective polymerization, results in polymers with intense circular dichroism (CD) signals and high optical rotations, indicative of a stable, ordered secondary structure. While not specifically demonstrated for this compound, analogous chiral vinyl monomers have been shown to produce such helical structures.

Potential Properties and Applications of Derived Chiral Polymers:

Chiral polymers derived from monomers like this compound could exhibit a range of interesting properties and find applications in various fields. The presence of the carboxylic acid group along the polymer chain would offer sites for further functionalization, allowing for the tuning of solubility, thermal properties, and interaction with other molecules.

| Potential Polymer Type | Key Structural Feature | Anticipated Properties | Potential Applications |

| Isotactic/Syndiotactic Polymer | Ordered stereocenters along the backbone | Crystalline domains, altered mechanical properties | Chiral stationary phases for chromatography, enantioselective membranes |

| Helical Polymer | One-handed helical conformation of the main chain | Strong chiroptical activity, high optical rotation | Chiral sensors, asymmetric catalysis, circularly polarized luminescence materials |

| Functionalized Polymer | Modified carboxylic acid side chains | Tunable solubility and reactivity | Drug delivery systems, responsive materials |

Table 1: Potential Chiral Polymers Derived from this compound and Their Prospective Applications

Development of Self-Assembled Systems and Supramolecular Architectures

The principles of molecular self-assembly, driven by non-covalent interactions, can be harnessed to construct ordered supramolecular structures from chiral building blocks. The carboxylic acid and terminal alkyne functionalities of this compound provide the necessary handles for directing such assembly processes.

Supramolecular Gels:

Chiral carboxylic acids are known to act as low-molecular-weight gelators, forming fibrous networks that immobilize solvent molecules to create supramolecular gels. mdpi.comresearchgate.net The self-assembly is typically driven by hydrogen bonding between the carboxylic acid groups. The chirality of the gelator molecule can be transferred to the supramolecular level, resulting in the formation of helical fibers and, consequently, a chiral gel. It is plausible that this compound could act as a gelator in certain solvents, with the stereocenter influencing the packing of the molecules and the handedness of the resulting fibrous network.

Chiral Liquid Crystals:

Chiral molecules, including carboxylic acids, can be used as chiral dopants to induce helical structures in nematic liquid crystals, leading to the formation of cholesteric (chiral nematic) phases. jst.go.jprsc.org These materials exhibit selective reflection of circularly polarized light, resulting in iridescent colors. The efficiency of a chiral dopant in inducing a helical twist is quantified by its helical twisting power (HTP). Chiral carboxylic acids have been shown to exhibit significant HTP values. jst.go.jp Therefore, this compound or its derivatives could potentially be employed as chiral dopants in liquid crystal displays and optical sensors.

Surface Self-Assembly:

The self-assembly of molecules on solid surfaces provides a bottom-up approach to fabricating functional nanostructures. Terminal alkynes are known to form ordered monolayers on surfaces through various interactions. researchgate.net The combination of a terminal alkyne for surface anchoring and a chiral carboxylic acid for directing intermolecular interactions makes this compound an interesting candidate for creating chiral surfaces. Such surfaces could have applications in enantioselective catalysis and sensing. The co-deposition of terminal alkynes with other elements can also lead to the formation of chiral molecular networks. sciopen.com

| Supramolecular System | Driving Interactions | Resulting Architecture | Potential Applications |

| Supramolecular Organogel | Hydrogen bonding (COOH), van der Waals forces | Helical fibrous network | Chiral reaction media, templates for chiral synthesis |

| Chiral Nematic Liquid Crystal | Chirality transfer to nematic host | Helical arrangement of liquid crystal molecules | Optical sensors, liquid crystal displays |

| Chiral Surface Monolayer | Alkyne-surface interaction, intermolecular H-bonding | Ordered two-dimensional chiral patterns | Enantioselective separation, chiral recognition |

Table 2: Potential Self-Assembled Systems and Supramolecular Architectures from this compound

Theoretical and Computational Studies of S 2 Methyl 4 Pentyneoic Acid and Its Reactivity

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is fundamental to understanding the behavior of a molecule, as its three-dimensional shape dictates its physical properties and biological interactions. For a flexible molecule like (S)-2-Methyl-4-pentyneoic acid, with several rotatable bonds, a multitude of conformations are possible. Molecular dynamics (MD) simulations further complement this by providing a view of the molecule's dynamic behavior over time.

Energy Minimization and Identification of Stable Conformations

The first step in understanding the conformational preferences of this compound is to perform a systematic search of its potential energy surface to identify stable conformers. This is typically achieved through computational methods that systematically rotate the molecule's dihedral angles and perform energy minimization on the resulting structures. The goal is to locate the global minimum and other low-energy conformers that are likely to be populated at room temperature.

The relative energies of these stable conformations determine their population distribution according to the Boltzmann distribution. These calculations can reveal the most probable shapes of the molecule, which is crucial for understanding its interactions with other molecules, such as enzymes or receptors.

Illustrative Data: Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

|---|---|---|

| A | -175° | 0.00 |

| B | 65° | 1.25 |

| C | -60° | 1.80 |

This data is hypothetical and serves to illustrate the expected output of an energy minimization study.

Influence of Solvation on Conformational Preferences

The surrounding solvent can significantly impact the conformational equilibrium of a molecule. Solvation models, both implicit and explicit, are used in computational chemistry to account for these effects. Implicit solvation models represent the solvent as a continuous medium with a specific dielectric constant, while explicit solvation models involve surrounding the molecule of interest with a number of individual solvent molecules.

For this compound, a polar carboxylic acid, moving from a nonpolar solvent to a polar, protic solvent like water would be expected to stabilize conformations where the carboxylic acid group is more exposed and can form hydrogen bonds. Molecular dynamics simulations in a box of explicit water molecules would provide detailed insight into the specific hydrogen bonding networks and their influence on the molecule's conformational dynamics.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations provide a more accurate description of the electronic structure of a molecule, which is essential for understanding its reactivity and spectroscopic properties. Methods like Density Functional Theory (DFT) and ab initio calculations are at the forefront of this field.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations can be used to determine a wide range of electronic properties of this compound. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Furthermore, mapping the electrostatic potential onto the electron density surface can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites of potential chemical attack. For this compound, the carboxylic acid group and the alkyne moiety would be key areas of interest.

Elucidation of Reaction Mechanisms and Transition State Structures

Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. By locating and characterizing the transition state structures, which are first-order saddle points on the potential energy surface, the activation energy for a given reaction can be calculated.

For example, the mechanism of a reaction involving the deprotonation of the carboxylic acid or the addition of a reagent across the alkyne bond of this compound could be investigated. The calculated energy barriers would provide a quantitative measure of the reaction's feasibility.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, CD) for Structural Validation

A powerful application of quantum chemical calculations is the prediction of various spectroscopic parameters. These theoretical spectra can be compared with experimental data to validate the computed structures and provide a more detailed interpretation of the experimental results.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated with good accuracy, aiding in the assignment of complex NMR spectra.

IR Spectroscopy: Vibrational frequencies can be computed, which correspond to the peaks in an infrared spectrum. These are invaluable for identifying the presence of specific functional groups.

Circular Dichroism (CD) Spectroscopy: For a chiral molecule like this compound, the prediction of its CD spectrum is particularly important. The CD spectrum is highly sensitive to the molecule's three-dimensional structure, and a comparison between the calculated and experimental spectra can be used to determine the absolute configuration of the molecule.

Illustrative Data: Predicted ¹³C NMR Chemical Shifts for a Stable Conformer of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (Carboxyl) | 178.5 |

| C2 | 42.1 |

| C3 | 25.3 |

| C4 | 82.0 |

| C5 | 70.5 |

Intermolecular Interaction Analysis and Supramolecular Aggregation Modeling

The study of intermolecular interactions is fundamental to understanding the physical, chemical, and biological properties of molecules. For this compound, its specific arrangement of functional groups—a carboxylic acid, a terminal alkyne, and a chiral center—dictates a complex landscape of potential non-covalent interactions. These interactions govern its aggregation behavior in various environments, leading to the formation of ordered supramolecular structures.

Computational modeling serves as a powerful tool to investigate these phenomena at a molecular level. The primary non-covalent forces at play in this compound are hydrogen bonding, van der Waals forces, and potentially weaker C-H···π interactions. wikipedia.org The carboxylic acid group is the most significant contributor to intermolecular interactions, capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). ijacskros.com

A predominant structural motif for carboxylic acids is the formation of a cyclic hydrogen-bonded dimer. ijacskros.com In this arrangement, two molecules of this compound would associate through a pair of strong O-H···O hydrogen bonds, creating a highly stable eight-membered ring structure. The stereochemistry of the chiral center at the C2 position would influence the packing of these dimers in the solid state. Beyond this primary dimeric motif, these units can further assemble into larger chains or sheets. nih.gov

Computational methods like Density Functional Theory (DFT) are employed to calculate the strength and geometry of these hydrogen bonds. Molecular Dynamics (MD) simulations can model the dynamic behavior of many molecules over time, providing insight into the self-assembly process and the stability of larger supramolecular aggregates in different solvents. rsc.org These simulations can predict how the interplay of the hydrophobic alkyl chain and the hydrophilic carboxylic acid head group influences aggregation.

Interactive Data Table: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor/Origin | Acceptor/Target | Relative Strength | Significance in Aggregation |

|---|---|---|---|---|

| O-H···O Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Strong | Primary driving force for dimerization. ijacskros.com |

| C-H···O Interaction | Alkynyl C-H or Alkyl C-H | Carboxylic Acid (C=O) | Weak | Contributes to the stability and specific packing of larger assemblies. nih.gov |

| π-π Stacking | Alkyne (C≡C) | Alkyne (C≡C) | Weak | Possible, but less significant than hydrogen bonding; influences crystal packing. |

Modeling the supramolecular aggregation of this compound would likely reveal the spontaneous formation of these dimeric structures in non-polar solvents, while in polar solvents, competition with solvent molecules for hydrogen bonding sites would alter the aggregation landscape. researchgate.net The chirality of the molecule is expected to induce a specific handedness in the larger supramolecular assemblies, potentially leading to the formation of helical or other chiral superstructures.

Cheminformatics Approaches and Retrosynthetic Analysis Utilizing this compound

Cheminformatics provides a suite of computational tools to analyze and predict the properties of molecules, while retrosynthetic analysis offers a logical framework for planning their chemical synthesis.

Cheminformatics Approaches

For a molecule like this compound, cheminformatics can be used to calculate a wide array of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as its topology, geometry, and electronic properties. For instance, Quantitative Structure-Activity Relationship (QSAR) studies could utilize these descriptors to build models that correlate the structure of this compound and its analogues with a specific biological activity or physical property.

Calculable descriptors include:

Topological Descriptors: Molecular connectivity indices that describe the branching of the carbon skeleton.

Geometric Descriptors: Molecular surface area and volume, which are relevant for understanding intermolecular interactions.

Electronic Descriptors: Calculated partial charges on atoms, dipole moment, and frontier molecular orbital energies (HOMO/LUMO), which provide insight into reactivity.

These computational analyses are valuable in the early stages of drug discovery or materials science for screening virtual libraries and prioritizing compounds for synthesis.

Retrosynthetic Analysis

Retrosynthesis is a technique for planning a synthesis by deconstructing a target molecule into simpler, commercially available starting materials. scitepress.org The analysis proceeds backward from the target, using "disconnections" that correspond to reliable chemical reactions. amazonaws.com

For this compound, several retrosynthetic pathways can be envisioned. A key strategic bond for disconnection is the Cα-Cβ bond (the C2-C3 bond), as this disconnection breaks the molecule into two simpler fragments.

Disconnection Approach 1: Alkylation of a Chiral Propionate (B1217596) Equivalent

This approach involves disconnecting the C2-C3 bond.

Target Molecule: this compound

Disconnection: Cα-Cβ bond

Synthons: This disconnection generates a chiral propionate synthon with a nucleophilic α-carbon and a propargyl synthon with an electrophilic carbon.

Reagents: A practical reagent for the chiral nucleophile would be the enolate of an (S)-2-methylpropanoate derivative, possibly using a chiral auxiliary to ensure stereocontrol. The electrophile would be propargyl bromide.

Interactive Data Table: Retrosynthetic Analysis of this compound

| Disconnection Step | Bond Disconnected | Synthons (Idealized Fragments) | Corresponding Reagents/Starting Materials |

|---|---|---|---|

| Step 1 | C2-C3 (Cα-Cβ) | (S)-α-carboxyethyl anion + Propargyl cation | (S)-2-Methylpropanoic ester derivative (e.g., with Evans auxiliary) + Propargyl bromide |

| Step 2 (Alternative) | C4-C5 (Cγ-Cδ) | (S)-2-Methyl-4-halopentanoic acid synthon + Acetylide anion | (S)-4-Bromo-2-methylpentanoic acid + Lithium acetylide |

The forward synthesis for the first approach would involve generating the enolate of the chiral propionate derivative with a strong base like lithium diisopropylamide (LDA) and then reacting it with propargyl bromide in an SN2 reaction. oregonstate.edu A final hydrolysis step would remove the chiral auxiliary and yield the target carboxylic acid. This strategy leverages established methods for asymmetric alkylation to install the chiral center with high stereochemical purity.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Propargyl bromide |

| Lithium diisopropylamide (LDA) |

| Lithium acetylide |

Advanced Analytical Methodologies for the Research and Characterization of S 2 Methyl 4 Pentyneoic Acid

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules like (S)-2-Methyl-4-pentyneoic acid. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with positive or negative peaks known as Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. For a molecule like this compound, the chromophore of interest is the carboxylic acid group and the carbon-carbon triple bond. The position, sign, and intensity of the Cotton effects in the ECD spectrum provide a unique fingerprint of its absolute configuration.

ORD, on the other hand, measures the variation of the optical rotation of a substance with the wavelength of light. An ORD spectrum displays this rotation as a function of wavelength, and the regions of rapid change in rotation, corresponding to the absorption bands of the chromophores, are also referred to as Cotton effects.

In modern practice, the absolute configuration of a chiral molecule is often determined by comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum-mechanical calculations. comporgchem.comarxiv.org This computational approach involves calculating the theoretical ECD spectra for both the (S) and (R) enantiomers. The absolute configuration of the sample is then assigned by matching its experimental spectrum to one of the calculated spectra. comporgchem.com

Due to the absence of published experimental ECD/ORD spectra specifically for this compound, a representative dataset for a similar chiral carboxylic acid, (S)-2-chloropropionic acid, is presented below to illustrate the nature of the data obtained.

Table 1: Illustrative ECD and ORD Data for a Representative Chiral Carboxylic Acid

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) | Specific Rotation [α] (degrees) |

|---|---|---|

| 210 | +8500 | +25.0 |

| 220 | +6000 | +18.5 |

| 230 | +3500 | +12.0 |

| 240 | +1500 | +6.5 |

| 250 | +500 | +2.0 |

Note: This data is illustrative for a generic chiral carboxylic acid and does not represent actual measured values for this compound.

X-ray Crystallography of Derivatives for Definitive Stereochemical Assignment

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. sci-hub.senih.govspringernature.comresearchgate.net This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, which in turn reveals the precise arrangement of atoms in the molecule.

For small organic molecules like this compound, which is a liquid at room temperature, direct crystallization can be challenging. A common strategy is to convert the carboxylic acid into a crystalline derivative by reacting it with a chiral or achiral reagent. sci-hub.senih.gov For determining absolute configuration, it is particularly advantageous to introduce a heavy atom (e.g., bromine or a metal) into the derivative. The anomalous dispersion effect of such heavy atoms enhances the differences in the diffraction pattern between enantiomers, allowing for a confident assignment of the absolute stereochemistry. tcichemicals.com

The process typically involves the following steps:

Derivatization: The carboxylic acid is reacted to form a stable, crystalline solid, such as an amide or an ester with a suitable alcohol. For instance, reacting this compound with an amine of known absolute configuration would yield a diastereomeric amide.

Crystallization: A high-quality single crystal of the derivative is grown.

Data Collection and Analysis: The crystal is analyzed by X-ray diffraction. The resulting structural model provides the relative configuration of all stereocenters. If an atom with significant anomalous scattering is present, the absolute configuration can also be determined.

Below is an illustrative table of crystallographic data that might be obtained for a derivative of a chiral carboxylic acid.

Table 2: Representative Crystallographic Data for a Chiral Carboxylic Acid Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂BrNO₂ |